N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide

Catalog No.
S6811239
CAS No.
397278-21-6
M.F
C22H17Cl2NO2
M. Wt
398.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethy...

CAS Number

397278-21-6

Product Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C22H17Cl2NO2/c1-13-9-14(2)11-15(10-13)22(27)25-20-8-7-16(23)12-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27)

InChI Key

CHJPCSMDNBZSQM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C

Currently Available Information:

Searches of scientific databases and resources like PubChem and ScienceDirect do not yield any published research on this specific compound.

Future Research Directions:

The presence of functional groups like amides, chlorides, and aromatic rings in N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide suggests potential for various research areas. Here are some possibilities:

  • Medicinal Chemistry: The compound's structure may hold promise for development into new drugs. The presence of chlorides and aromatic rings can be associated with various bioactivities, and further research could explore its potential as an antibacterial, antifungal, or anticancer agent.
  • Material Science: The aromatic core and amide functionality could be interesting for development of new materials with specific properties.

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is an organic compound characterized by the molecular formula C15H13Cl2NOC_{15}H_{13}Cl_{2}NO. This compound features a complex structure that includes multiple aromatic rings and halogen substituents, contributing to its unique chemical properties. The presence of chlorine atoms in the para and ortho positions of the benzene rings enhances its reactivity and potential biological activity. The compound’s structure can be visualized as having a central amide group linking two distinct aromatic systems, which influences its interactions in various chemical environments.

Typical of amides and halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, making the compound a potential precursor for synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.
  • Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitutions, allowing for further functionalization.

Research indicates that N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide exhibits notable biological activities. Its structural features suggest potential applications in pharmacology, particularly due to its interactions with biological targets. For instance, compounds with similar structures have been studied for their anti-inflammatory and anticancer properties. Specific studies show that derivatives of this compound may inhibit certain enzymes or receptor pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated .

Several synthetic routes can be employed to produce N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide:

  • Direct Coupling: This method involves the coupling of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,5-dimethylbenzoyl chloride under suitable conditions (e.g., in the presence of a base like triethylamine).
  • Metal-Catalyzed Reactions: Utilizing transition metal catalysts can facilitate the formation of the amide bond under mild conditions, improving yield and selectivity.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that integrate multiple steps into a single reaction vessel, enhancing efficiency and reducing waste .

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting specific diseases.
  • Chemical Research: As a versatile reagent, it can be used in organic synthesis to create more complex molecules.
  • Material Science: The compound's properties may lend themselves to applications in developing new materials with tailored functionalities.

Interaction studies are crucial for understanding how N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide interacts with biological systems. Preliminary studies suggest:

  • Binding Affinity: Assessments of binding affinity to various receptors or enzymes can provide insights into its mechanism of action.
  • Toxicological Assessments: Evaluating its toxicity profile is essential for determining safety levels for potential therapeutic use.
  • Synergistic Effects: Investigating interactions with other compounds may reveal synergistic effects that enhance biological activity .

Several compounds share structural similarities with N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Chloro-N,N-dimethylbenzamideChlorine substitution on benzeneAnti-inflammatory propertiesSimpler structure without multiple aromatic systems
N,N-DimethylbenzamideBasic amide structureMild analgesic effectsLacks halogen substituents
3-Chloro-N-(2-methylphenyl)benzamideSimilar amide functionalityAnticancer activityDifferent substitution pattern on aromatic rings

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide stands out due to its dual chlorination and complex aromatic system, which may enhance its reactivity and biological efficacy compared to simpler analogs.

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

397.0636342 g/mol

Monoisotopic Mass

397.0636342 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

Explore Compound Types